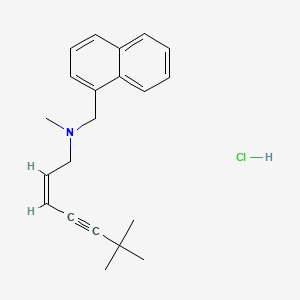

cis-Terbinafine Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMISRWJRUSYEX-UYTGOYFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C\CN(C)CC1=CC=CC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176168-78-8 | |

| Record name | Terbinafine hydrochloride, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176168788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERBINAFINE HYDROCHLORIDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H771UZ786 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Isolation of cis-Terbinafine Hydrochloride

Foreword

Terbinafine Hydrochloride is a potent antifungal agent of the allylamine class, renowned for its specific inhibition of fungal squalene epoxidase. The therapeutic efficacy of Terbinafine is primarily attributed to its (E)-isomer, commonly known as trans-Terbinafine. Consequently, the vast majority of synthetic strategies are optimized to maximize the yield of this trans-isomer while minimizing its geometric counterpart, the (Z)-isomer or cis-Terbinafine.

However, for researchers, analytical scientists, and drug development professionals, the isolation and characterization of the cis-isomer are of critical importance. Pure cis-Terbinafine Hydrochloride serves as an essential reference standard for impurity profiling in bulk drug manufacturing, ensuring the safety and quality of the final pharmaceutical product. It is also crucial for comprehensive toxicological studies and for exploring the structure-activity relationships within the allylamine class.

This technical guide deviates from the conventional narrative to focus specifically on the synthesis of the isomeric mixture and the subsequent targeted isolation and purification of this compound. We will explore the causal chemistry behind the synthetic choices and provide robust, field-proven protocols for its successful isolation from a complex reaction mixture.

Strategic Overview: The Synthetic Pathway

The synthesis of Terbinafine, irrespective of the target isomer, fundamentally involves the coupling of two key fragments: the N-methyl-1-naphthalenemethanamine moiety and the (E/Z)-1-halo-6,6-dimethyl-2-hepten-4-yne side chain. The formation of a mixture of geometric isomers is a common outcome in many synthetic routes, which we leverage for the isolation of the cis form.

A prevalent and industrially scalable approach involves a multi-step synthesis culminating in the N-alkylation of N-methyl-1-naphthalenemethanamine.[1][2][3] This method avoids highly toxic reagents like acrolein, which were used in earlier syntheses.[1][2]

Sources

Spectroscopic Characterization of cis-Terbifine Hydrochloride: A Technical Guide

Abstract

cis-Terbifine Hydrochloride, formally known as (2Z)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine Hydrochloride, is a critical process-related impurity and geometric isomer of the widely used antifungal agent Terbifine Hydrochloride.[1][2] Its unambiguous identification and quantification are paramount for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive characterization of this specific isomer. The methodologies, data interpretation, and underlying scientific principles are detailed from the perspective of a senior application scientist, emphasizing the causality behind experimental choices to provide a robust, self-validating analytical framework for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Differentiation

NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules and is indispensable for distinguishing between geometric isomers like cis- and trans-Terbifine.[3] The precise spatial arrangement of atoms in the cis-(Z) configuration leads to a unique set of chemical shifts and, most importantly, distinct spin-spin coupling constants for the vinylic protons compared to the trans-(E) isomer.

Rationale for NMR Analysis

The key to differentiating the cis and trans isomers lies in the vicinal coupling constant (³JHH) between the two protons across the double bond (H-2 and H-3). The magnitude of this coupling is dictated by the dihedral angle between the protons, a relationship described by the Karplus equation.[4]

-

For cis isomers (dihedral angle ≈ 0°), the coupling constant is typically in the range of 6-12 Hz .[5][6]

-

For trans isomers (dihedral angle ≈ 180°), a significantly larger coupling constant of 12-18 Hz is observed.[5][7]

This predictable and measurable difference provides an unambiguous method for assigning the stereochemistry of the double bond.

Experimental Protocol: ¹H and ¹³C NMR

A robust NMR analysis begins with meticulous sample preparation and defined instrument parameters.

-

Sample Preparation : Dissolve approximately 5-10 mg of the cis-Terbifine Hydrochloride sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for hydrochloride salts to ensure complete dissolution.

-

Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher, to ensure adequate signal dispersion.

-

¹H NMR Acquisition : Acquire the proton spectrum using standard parameters, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ carbons.

Data Interpretation and Expected Spectral Features

¹H NMR:

-

Vinylic Protons (H-2, H-3) : These protons will appear as doublets or multiplets in the alkene region (typically δ 5.5-6.5 ppm). The key diagnostic feature is their coupling constant, which is expected to be in the 6-12 Hz range, confirming the cis geometry.[6]

-

N-CH₃ Group : A sharp singlet around δ 2.1-2.3 ppm.

-

N-CH₂ Group : A singlet or doublet adjacent to the vinylic protons, typically around δ 3.1-3.5 ppm.

-

Naphthyl Protons : A complex series of multiplets in the aromatic region, δ 7.3-8.3 ppm.

-

tert-Butyl Group : A sharp singlet integrating to 9 protons in the upfield region, around δ 1.3 ppm.

¹³C NMR:

-

Alkene Carbons (C-2, C-3) : Resonances in the δ 110-140 ppm range. The chemical shifts of carbons in cis alkenes are often slightly upfield (lower ppm) compared to their trans counterparts due to steric effects.[9]

-

Alkyne Carbons (C-4, C-5) : Resonances in the δ 70-90 ppm range.

-

Naphthyl Carbons : Multiple signals in the aromatic region, δ 120-140 ppm.

-

Aliphatic Carbons : Signals for the N-CH₃, N-CH₂, and tert-butyl carbons will appear in the upfield region (δ 10-60 ppm).

Summary of Expected NMR Data

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) | Expected ¹³C Chemical Shift (δ, ppm) |

| tert-Butyl (3x CH₃) | ~1.3 | s (9H) | ~28 (CH₃), ~31 (C) |

| N-CH₃ | ~2.2 | s (3H) | ~42 |

| N-CH₂-C=C | ~3.2 | d (2H) | ~55 |

| N-CH₂-Naphthyl | ~3.9 | s (2H) | ~60 |

| Vinylic (CH =CH ) | ~5.7 - 6.2 | m (2H), with ³JHH ≈ 6-12 Hz | ~115 - 130 |

| Naphthyl | ~7.4 - 8.3 | m (7H) | ~123 - 135 |

| Alkyne (C≡C) | - | - | ~80 - 90 |

Note: These are estimated values. Actual shifts may vary based on solvent and experimental conditions.

NMR Analysis Workflow

Caption: Workflow for NMR-based structural confirmation of cis-Terbifine HCl.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] It provides a characteristic molecular "fingerprint" based on the absorption of infrared light, which excites molecular vibrations. For cis-Terbifine Hydrochloride, IR spectroscopy confirms the presence of key structural motifs like the alkyne, alkene, aromatic rings, and the amine salt.

Rationale for IR Analysis

While IR spectroscopy cannot typically distinguish between cis and trans isomers on its own, it serves as a critical identity test. It verifies that the core chemical structure is correct by confirming the presence of all expected functional groups. This technique is specified by most pharmacopoeias for material identification.[4]

Experimental Protocol: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a common and reliable technique for analyzing solid pharmaceutical samples.[6][10]

-

Grinding : Finely grind approximately 1-2 mg of the cis-Terbifine Hydrochloride sample using an agate mortar and pestle.

-

Mixing : Add the ground sample to ~100 mg of dry, IR-grade KBr powder and mix thoroughly to ensure homogeneity.

-

Pellet Formation : Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.

-

Analysis : Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Spectrum Acquisition : Record the spectrum, typically over the range of 4000-400 cm⁻¹, and collect a background spectrum of air to subtract atmospheric interferences (H₂O, CO₂).

Data Interpretation and Expected Spectral Features

The IR spectrum of cis-Terbifine Hydrochloride is expected to be nearly identical to that of the trans isomer, as they share the same functional groups. Key absorption bands include:[5]

-

~3040 cm⁻¹ : Aromatic C-H stretching.

-

~2970 cm⁻¹ : Aliphatic C-H stretching from the methyl and methylene groups.

-

~2400-2700 cm⁻¹ : A broad absorption characteristic of the secondary amine hydrochloride salt (R₂N⁺H₂).

-

~2220 cm⁻¹ : A sharp, distinct peak for the C≡C (alkyne) stretching vibration.

-

~1600 cm⁻¹ & ~1500 cm⁻¹ : C=C stretching vibrations within the naphthalene aromatic ring system.

-

~1130 cm⁻¹ : C-N stretching vibration.

Summary of Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3040 | C-H Stretch | Aromatic (Naphthalene) |

| ~2970 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~2400-2700 | N⁺-H Stretch | Secondary Amine Salt |

| ~2220 | C≡C Stretch | Alkyne |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1130 | C-N Stretch | Amine |

FTIR Analysis Workflow

Sources

- 1. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical and Physical Properties of cis-Terbinafine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Stereoisomerism in Terbinafine

Terbinafine, a synthetic allylamine antifungal agent, is a cornerstone in the treatment of dermatophyte infections.[1][2] Its therapeutic efficacy stems from the potent and specific inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1] The commercially available drug, Terbinafine Hydrochloride, is the hydrochloride salt of the (E)-isomer, commonly known as trans-Terbinafine.[3] However, during the synthesis of Terbinafine, a geometric isomer, the (Z)-isomer or cis-Terbinafine, is also formed.[4][5] As with many pharmacologically active molecules, stereochemistry plays a pivotal role in biological activity. The cis-isomer is generally considered an impurity with significantly lower antifungal activity compared to its trans counterpart.[6] Understanding the distinct chemical and physical properties of cis-Terbinafine Hydrochloride is therefore crucial for quality control, impurity profiling, and ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive technical overview of the chemical and physical characteristics of this compound, offering insights for researchers and professionals in drug development and analytical sciences.

Chemical Properties

Nomenclature and Structure

-

Systematic Name: (2Z)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride[7]

-

Synonyms: cis-Terbinafine HCl, (Z)-Terbinafine Hydrochloride, Terbinafine EP Impurity B, Terbinafine USP Related Compound B[3][7][8]

-

CAS Number: 176168-78-8[7]

-

Molecular Formula: C₂₁H₂₆ClN[8]

-

Molecular Weight: 327.89 g/mol [8]

The core structure of Terbinafine consists of a naphthalene ring and a substituted hepten-yn-amine side chain. The defining feature of the cis-isomer is the configuration around the C=C double bond in the side chain, where the higher priority substituents are on the same side of the double bond.

Caption: Chemical structure of this compound.

Synthesis and Isolation

The synthesis of Terbinafine Hydrochloride typically results in a mixture of cis and trans isomers.[4] The general synthetic route involves the condensation of N-methyl-1-naphthalenemethylamine with a suitable side-chain precursor, such as 1-chloro-6,6-dimethyl-2-hepten-4-yne.[4][5]

Caption: Generalized workflow for the synthesis and isolation of cis-Terbinafine HCl.

The separation of the cis and trans isomers is a critical step and is typically achieved using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC).[5] The choice of a chromatographic separation is dictated by the subtle differences in polarity and spatial arrangement between the two isomers, which allows for their differential retention on a stationary phase. Once the cis-isomer is isolated, it is converted to its hydrochloride salt by treatment with hydrochloric acid.

Experimental Protocol: Illustrative Isolation of cis-Terbinafine

This is a generalized protocol based on synthetic principles; specific conditions may vary.

-

Reaction: The crude reaction mixture containing both cis- and trans-Terbinafine is concentrated under reduced pressure to remove the solvent.

-

Column Chromatography: The residue is subjected to silica gel column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh). The high surface area of the silica gel provides the necessary interaction sites for effective separation.

-

Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane. The optimal solvent system is determined by thin-layer chromatography (TLC) to achieve a good separation factor between the two isomers.

-

-

Fraction Collection: Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure cis-isomer.

-

Solvent Evaporation: The fractions containing the pure cis-Terbinafine are combined and the solvent is removed under reduced pressure.

-

Salt Formation: The isolated cis-Terbinafine free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in a compatible solvent (e.g., ethereal HCl or isopropanolic HCl) until precipitation is complete.

-

Isolation and Drying: The precipitated this compound is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove any residual impurities, and dried under vacuum.

Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white solid/powder | [9] |

| Melting Point | 135 °C | [10] |

| Solubility | Slightly soluble in methanol. | [10] |

| pKa | 7.1 (for Terbinafine HCl) | [11] |

Rationale for Experimental Choices in Physical Property Determination:

-

Melting Point: The distinct melting point of the cis-isomer compared to the trans-isomer (approx. 205-208 °C) is a fundamental physical property that can be used for identification and to assess purity.[4] Differential Scanning Calorimetry (DSC) is a modern, precise method for determining the melting point and other thermal transitions.

-

pKa: The pKa value is crucial for predicting the ionization state of the molecule at different pH values, which influences its solubility, absorption, and interaction with biological targets. The reported pKa of 7.1 for Terbinafine HCl indicates that it is a weak base.[11] Given the structural similarity, the pKa of the cis-isomer is expected to be very close to that of the trans-isomer. Potentiometric titration is the classical and most accurate method for pKa determination.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not widely published, key differences in the ¹H NMR spectrum compared to the trans-isomer are expected, particularly for the vinylic protons of the C=C double bond. The coupling constant (J-value) between these protons would be characteristically smaller for the cis-isomer (typically in the range of 6-12 Hz) compared to the trans-isomer (typically 12-18 Hz). The chemical shifts of the protons adjacent to the double bond would also be influenced by the different stereochemistry.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present in the molecule. Key expected absorptions include:

-

N-H stretch (from the hydrochloride salt)

-

C-H stretches (aromatic and aliphatic)

-

C≡C stretch (alkyne)

-

C=C stretch (alkene and aromatic)

-

C-N stretch

Subtle differences in the fingerprint region of the IR spectrum are expected between the cis and trans isomers due to their different molecular symmetry and vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable ionization technique. The expected molecular ion peak [M+H]⁺ for the free base would be at m/z 292.2.[13][14] The fragmentation pattern would provide valuable structural information. A prominent fragment would likely correspond to the tropylium-like ion of the naphthylmethyl group at m/z 141.[13]

Pharmacological Properties

The primary mechanism of action of Terbinafine is the inhibition of squalene epoxidase.[1] This inhibition leads to a deficiency of ergosterol and an accumulation of squalene within the fungal cell, resulting in cell death.[1] The trans-isomer of Terbinafine is a potent inhibitor of this enzyme, with reported IC₅₀ values of 15.8 nM against squalene epoxidase from Trichophyton rubrum and a Kᵢ of 30 nM from Candida albicans.[1][15]

Stability and Degradation

The stability of Terbinafine Hydrochloride is an important consideration for its storage and formulation. Studies on the trans-isomer have shown that it is susceptible to degradation under certain conditions. For instance, it can undergo photodegradation upon exposure to UV light.[16] The stability of this compound is expected to be similar to the trans-isomer, although specific stability-indicating studies on the pure cis-isomer are not widely published.

Conclusion

This compound, the (Z)-isomer of the active antifungal agent, is an important molecule to characterize for the purposes of drug quality control and safety. While it possesses significantly lower antifungal activity than its trans-counterpart, a thorough understanding of its chemical and physical properties is essential for its identification and quantification as an impurity. This guide has synthesized the available technical information on this compound, covering its nomenclature, synthesis, physical properties, spectroscopic characteristics, and pharmacological profile. Further research to fill the existing data gaps, particularly in quantitative solubility, detailed spectroscopic data, and direct comparative biological activity, would be of great value to the pharmaceutical sciences community.

References

-

Journal of Chemical Health Risks. (2025). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2025). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN110627707A - Terbinafine hydrochloride impurity, and preparation method and application thereof.

-

SynZeal. (n.d.). Terbinafine EP Impurity B. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof.

-

National Center for Biotechnology Information. (n.d.). Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents. Retrieved from [Link]

- Google Patents. (n.d.). WO2007096904A2 - Improved process for the preparation of terbinafine hydrochloride and novel crystalline form of terbinafine.

- Google Patents. (n.d.). WO2007044273A1 - Process for preparing terbinafine.

-

Semantic Scholar. (n.d.). A Simple Method for Obtaining Terbinafine Hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility and thermodynamics of terbinafine hydrochloride in different neat and binary solvents: Measurement, correlation and molecular interactions. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR (400 MHz) and 13C-NMR (100 MHz) spectral data of compound 1 in.... Retrieved from [Link]

-

Justia Patents. (n.d.). Process for the preparation of terbinafine and salts thereof. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Preparation, Characterisation, and Topical Delivery of Terbinafine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Terbinafine: mode of action and properties of the squalene epoxidase inhibition. Retrieved from [Link]

-

RJPT. (n.d.). Modulation of Physico-Chemical Properties of Terbinafine HCl by Using Solid Dispersion Technique. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR data of F-12 in ppm (multiplicity, J in Hz). a. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubilities of terbinafine hydrochloride in different solvents. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical structure of terbinafine hydrochloride. Retrieved from [Link]

- Health Canada. (2018). Product Monograph - Terbinafine.

-

Taylor & Francis Online. (n.d.). Squalene epoxidase – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). TIC and EIC of terbinafine (m/z 292) for four consecutive analyses of.... Retrieved from [Link]

-

PubChem. (n.d.). Terbinafine hydrochloride, (Z)-. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) The Study of Distribution of Ingested Terbinafine on Skin with Ambient Ionization Tandem Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New Sources of Resistance to Terbinafine Revealed and Squalene Epoxidase Modelled in the Dermatophyte Fungus Trichophyton interdigitale From Australia. Retrieved from [Link]

- University of California, Los Angeles. (n.d.).

-

SpectraBase. (n.d.). Terbinafine - Optional[MS (LC)] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). N-((2Z)-6,6-Dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine. Retrieved from [Link]

Sources

- 1. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Terbinafine EP Impurity B | 176168-78-8 | SynZeal [synzeal.com]

- 4. jchr.org [jchr.org]

- 5. patents.justia.com [patents.justia.com]

- 6. A Simple Method for Obtaining Terbinafine Hydrochloride | Semantic Scholar [semanticscholar.org]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. scbt.com [scbt.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound | 176168-78-8 [m.chemicalbook.com]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN110627707A - Terbinafine hydrochloride impurity, and preparation method and application thereof - Google Patents [patents.google.com]

Controlling Stereochemistry in Terbinafine Synthesis: A Guide to Understanding and Minimizing the Formation of cis-Terbinafine

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Terbinafine, a potent allylamine antifungal agent, owes its therapeutic efficacy to its (E)-isomer, commonly known as trans-Terbinafine. During its synthesis, the formation of the geometrically isomeric impurity, (Z)-isomer or cis-Terbinafine, is a critical control point. This guide provides an in-depth analysis of the synthetic pathways leading to terbinafine, focusing on the mechanistic origins of the cis-impurity. We will explore the key reaction steps that dictate stereochemical outcomes, offer field-proven strategies for minimizing the formation of this impurity, and detail authoritative analytical methods for its quantification, ensuring the final active pharmaceutical ingredient (API) meets stringent purity requirements.

The Stereochemical Challenge in Terbinafine's Efficacy

Terbinafine functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. The specific geometry of the allylamine side chain is crucial for its binding affinity to this enzyme. The (E)-isomer (trans) possesses the correct spatial orientation for potent antifungal activity, while the (Z)-isomer (cis) is significantly less active and is classified as a process-related impurity that must be controlled to levels stipulated by pharmacopeial monographs. Understanding the origin of the cis-isomer is therefore not merely an academic exercise but a fundamental aspect of quality control in drug manufacturing.

Synthetic Routes and the Genesis of the cis-Impurity

The core of the terbinafine molecule is constructed via the formation of a C-N bond and a C-C double bond. The stereochemistry of this double bond is the lynchpin of the entire synthesis. The most common strategies involve the reaction of a C10-enyne unit with N-methyl-1-naphthalenemethanamine. The critical step where the E/Z ratio is determined is typically an allylic substitution or a Wittig-type reaction.

Mechanism: Allylic Substitution Pathway

A prevalent synthetic route involves the reaction of N-methyl-1-naphthalenemethanamine with an activated allylic substrate, such as (E)-1-chloro-4,4-dimethyl-2-pentene.

-

Reaction: The nucleophilic secondary amine attacks the allylic chloride.

-

Source of cis-Impurity: While this reaction is designed to proceed with retention of configuration via an SN2 mechanism, side reactions can lead to isomerization. The formation of a transient allylic carbocation, even in small amounts, can allow for rotation around the C-C single bond before the amine attacks, leading to a mixture of E and Z isomers. The choice of solvent and base is critical; non-polar solvents and milder bases tend to suppress carbocation formation and preserve the stereochemistry of the starting material.

Mechanism: Wittig-type Reaction Pathway

Another common approach involves a Wittig reaction or one of its variants (e.g., Horner-Wadsworth-Emmons) to construct the crucial double bond. This typically involves reacting a phosphonium ylide derived from the naphthalene moiety with an appropriate aldehyde.

-

Reaction: An ylide reacts with an aldehyde or ketone to form an alkene.

-

Source of cis-Impurity: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide and the reaction conditions.

-

Stabilized Ylides: If the ylide is stabilized (e.g., by an adjacent electron-withdrawing group), the reaction tends to be thermodynamically controlled, favoring the formation of the more stable E-isomer (trans).

-

Unstabilized Ylides: Unstabilized ylides typically react under kinetic control, often leading to higher proportions of the Z-isomer (cis).

-

Salt Effects: The presence of lithium salts can disrupt the formation of the cis-oxaphosphetane intermediate, leading to a higher proportion of the E-isomer.

-

The diagram below illustrates the general synthetic logic and the critical point of stereochemical control.

Caption: Synthetic logic for Terbinafine showing the critical coupling step.

Control Strategies for Minimizing cis-Terbinafine

Effective control is a combination of optimized reaction conditions and, if necessary, downstream purification. The primary goal is to maximize the stereoselectivity of the bond-forming reaction.

| Strategy | Parameter | Rationale & Causality | Typical Conditions |

| Reaction Condition Optimization | Solvent | Polar aprotic solvents (e.g., DMF, Acetonitrile) can stabilize charged intermediates, potentially increasing isomerization. Less polar solvents like Toluene are often preferred. | Toluene, THF |

| Base | A strong, non-nucleophilic base is often used. The choice of base can influence the E/Z ratio significantly. For instance, in some syntheses, NaH or K2CO3 are employed. | K2CO3, NaH | |

| Temperature | Lower reaction temperatures generally favor the kinetically controlled product, which can sometimes be the desired E-isomer depending on the specific mechanism (e.g., in certain HWE reactions). It also minimizes side reactions. | 0°C to room temperature | |

| Reagent Selection | Stereochemistry of Starting Material | In allylic substitution routes, the purity of the (E)-allylic halide precursor is paramount. Any (Z)-isomer in the starting material will directly translate to cis-Terbinafine in the product. | Use of >99% pure (E)-precursor |

| Downstream Purification | Crystallization | Terbinafine hydrochloride is a crystalline solid. The two isomers may have different solubilities in specific solvent systems, allowing for enrichment of the trans-isomer through selective crystallization. | Recrystallization from ethanol/water or isopropanol mixtures. |

| Preparative Chromatography | While costly for large-scale production, preparative HPLC or SFC can be used to separate the isomers if reaction optimization is insufficient to meet purity specifications. | Reversed-phase C18 or chiral columns. |

Analytical Methodology: A Self-Validating System

The reliable quantification of cis-Terbinafine is essential for process control and final product release. The United States Pharmacopeia (USP) provides an authoritative method for this purpose, specifically under the test for "Organic Impurities" in the Terbinafine Hydrochloride monograph.

USP Recommended HPLC Method

This method is designed to separate Terbinafine from its process-related impurities, including the cis-isomer.

Experimental Protocol:

-

System Preparation:

-

Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile, water, and perchloric acid (450:550:1).

-

System Suitability Solution: Prepare a solution containing a known quantity of terbinafine hydrochloride and terbinafine related compound A (cis-isomer).

-

-

Chromatographic System:

-

Instrument: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Detector: UV 224 nm.

-

Column: 4.6-mm × 25-cm; 5-µm packing L1 (C18 silica).

-

Flow Rate: About 1.0 mL per minute.

-

Injection Volume: 20 µL.

-

-

System Suitability Test:

-

Inject the System Suitability Solution.

-

Resolution: The resolution between the terbinafine peak and the cis-terbinafine peak must be not less than 1.5.

-

Tailing Factor: The tailing factor for the terbinafine peak is not more than 2.0.

-

-

Analysis:

-

Inject the test solution of Terbinafine Hydrochloride.

-

Calculate the percentage of cis-Terbinafine by comparing its peak area to the total area of all peaks. The USP specifies an acceptance criterion of not more than 0.2% for this impurity.

-

The workflow for this analytical validation is depicted below.

Caption: HPLC workflow for quantification of cis-Terbinafine impurity.

Conclusion

The control of the cis-Terbinafine impurity is a critical aspect of terbinafine synthesis, directly impacting the quality and efficacy of the final drug product. A thorough understanding of the underlying reaction mechanisms, particularly the factors influencing the stereoselectivity of the central double bond formation, is paramount. By implementing robust control strategies—optimizing reaction conditions, selecting high-purity starting materials, and employing validated analytical methods like the one prescribed by the USP—manufacturers can consistently produce high-purity (E)-Terbinafine that meets global regulatory standards. This integrated approach of mechanistic understanding and analytical rigor forms the bedrock of modern pharmaceutical development and manufacturing.

References

-

Title: Terbinafine and the Allylamines. In: Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons, Inc. (2010). Source: Wiley Online Library URL: [Link]

-

Title: Terbinafine Hydrochloride Monograph. Source: U.S. Pharmacopeia–National Formulary (USP-NF). URL: [Link]

- Title: Process for the preparation of terbinafine and its hydrochloride salt.

-

Title: A Validated Stability-Indicating RP-HPLC Method for the Determination of Terbinafine Hydrochloride. Source: Journal of Chromatographic Science (2014). URL: [Link]

-

Title: The Wittig Reaction. Source: Organic-Chemistry.org URL: [Link]

-

Title: Terbinafine: a pharmacological and clinical review. Source: Expert Opinion on Investigational Drugs (1998). URL: [Link]

"cis-Terbinafine Hydrochloride" CAS number and chemical structure

An In-Depth Technical Guide to cis-Terbinafine Hydrochloride

Executive Summary

This compound, the (Z)-isomer of Terbinafine HCl, serves as a critical reference point in the pharmaceutical analysis and quality control of its pharmacologically active counterpart, (E)-Terbinafine HCl. While the trans-isomer is the active pharmaceutical ingredient (API) valued for its potent antifungal properties, the presence of the cis-isomer is considered a process-related impurity.[1][2][3] Consequently, the synthesis, isolation, and rigorous analytical characterization of this compound are paramount for developing validated methods to ensure the purity, safety, and efficacy of Terbinafine drug products. This guide provides an in-depth examination of its chemical identity, synthesis, analytical characterization, and pharmacological significance from the perspective of drug development and quality assurance.

Chemical Identity and Physicochemical Properties

The fundamental step in controlling any chemical entity is a precise understanding of its structure and properties. This compound is identified by a unique Chemical Abstracts Service (CAS) number and a specific molecular structure that distinguishes it from its trans counterpart.

CAS Number : 176168-78-8[1][4][5]

Chemical Name : (2Z)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine Hydrochloride[1]

Chemical Structure

The defining feature of cis-Terbinafine is the (Z) configuration around the carbon-carbon double bond, which places the higher priority substituents on the same side of the bond. This stereochemistry dictates its unique physical properties and chromatographic behavior relative to the (E)-isomer.

Caption: General synthetic workflow for Terbinafine HCl.

Protocol: Synthesis of Terbinafine HCl (E/Z Mixture)

This protocol is a representative synthesis adapted from publicly available patent literature. [6][7] Objective: To synthesize a mixture of (E) and (Z) Terbinafine via condensation.

Materials:

-

1-chloro-6,6-dimethyl-2-hepten-4-yne (E/Z mixture)

-

N-methyl-1-naphthalenemethylamine

-

Sodium Carbonate (Na₂CO₃)

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Methanol

Procedure:

-

In a suitable reaction vessel, charge N-methyl-1-naphthalenemethylamine, sodium carbonate, and DMF.

-

Cool the mixture to approximately -5°C to 15°C with stirring. [6][7]3. Slowly add 1-chloro-6,6-dimethyl-2-hepten-4-yne to the reaction mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed for 30-60 minutes.

-

Gradually warm the mixture to 55-100°C and monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting chloro-alkyne is consumed. [6][7]6. Upon completion, cool the mixture and perform an aqueous workup to remove inorganic salts and DMF. Extract the organic phase containing the Terbinafine base (E/Z mixture).

-

Dissolve the crude base in a suitable solvent like methanol or ethyl acetate.

-

Introduce gaseous HCl or an alcoholic HCl solution to precipitate the hydrochloride salt.

-

The resulting solid will be a mixture of cis- and trans-Terbinafine Hydrochloride, which can be collected by filtration. Further purification is required to isolate the pure cis-isomer.

Analytical Characterization and Quality Control

The primary role of cis-Terbinafine HCl is as a reference standard for the validation of analytical methods, particularly chromatography, used to control the quality of the Terbinafine HCl API.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for separating and quantifying the cis-isomer from the trans-isomer. [8][9]The United States Pharmacopeia (USP) provides a detailed method for this purpose. [9] Protocol: USP Method for Terbinafine Related Compounds [9] Objective: To separate cis-Terbinafine HCl from Terbinafine HCl and other related impurities.

| Parameter | Specification |

| Stationary Phase | L1 packing (C18), 5-µm, 3.0-mm x 15-cm column |

| Mobile Phase | A: 0.2% triethylamine in water, pH 7.5 with acetic acidB: Acetonitrile and Methanol |

| Gradient | Time (min) |

| 0 - 4 | |

| 4 - 25 | |

| 25 - 30 | |

| Flow Rate | ~0.8 mL/min |

| Column Temperature | 40°C |

| Detection | UV at 280 nm |

| System Suitability | Resolution between cis-Terbinafine and Terbinafine must be NLT 2.0. |

In this system, this compound (also referred to as Terbinafine Related Compound B) elutes just before the main trans-Terbinafine peak.

Spectroscopic Data

Spectroscopic analysis confirms the molecular structure and identity of the isolated cis-isomer.

| Technique | Observation | Interpretation |

| UV-Vis Spectroscopy | λmax values are expected to be similar to the trans-isomer at approximately 223 nm and 284 nm in a suitable solvent like methanol or ethanol. [10] | Corresponds to the electronic transitions within the naphthalene chromophore and the conjugated enyne system. |

| Infrared (IR) Spectroscopy | Characteristic peaks include:- ~3040 cm⁻¹ (Aromatic C-H stretch)- ~2970 cm⁻¹ (Aliphatic C-H stretch)- ~2220 cm⁻¹ (C≡C alkyne stretch)- ~1590 cm⁻¹ (Aromatic C=C stretch) | Confirms the presence of key functional groups: naphthalene ring, tertiary amine, and the enyne side chain. [11] |

| ¹H-NMR Spectroscopy | Key distinguishing signals compared to the trans-isomer would be the coupling constants (J-values) for the vinylic protons (-CH=CH-), which are typically smaller for cis-isomers than for trans-isomers. | Provides definitive proof of the (Z)-stereochemistry. |

Pharmacological Context and Regulatory Significance

From a pharmacological standpoint, the antifungal activity of Terbinafine is attributed almost exclusively to the (E)-isomer. [12]The trans configuration is optimal for binding to and inhibiting the target enzyme, squalene epoxidase, a critical component in the fungal ergosterol biosynthesis pathway. [13][14] The cis-isomer, having a different three-dimensional shape, exhibits significantly lower biological activity. [12]Therefore, its presence in the final drug product offers no therapeutic benefit and is treated strictly as an impurity. Regulatory bodies require that process-related impurities like cis-Terbinafine be identified, quantified, and controlled within specified limits to ensure the consistency, safety, and efficacy of the final pharmaceutical product. The availability of pure this compound as a certified reference material is indispensable for this regulatory compliance.

References

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. chemwhat.com [chemwhat.com]

- 6. CN1362400A - Synthesis of terbinafine hydrochloride - Google Patents [patents.google.com]

- 7. WO2007044273A1 - Process for preparing terbinafine - Google Patents [patents.google.com]

- 8. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uspnf.com [uspnf.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. CN115073303A - A kind of preparation method of terbinafine hydrochloride Z-isomer - Google Patents [patents.google.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Terbinafine | C21H25N | CID 1549008 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cis-Terbinafine Hydrochloride as a Pharmaceutical Impurity

Introduction: Beyond the Active Molecule

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The molecule we design for therapeutic effect, in this case, the potent antifungal agent Terbinafine Hydrochloride, is only part of the story. The other, equally critical part, is the diligent identification, characterization, and control of substances that are not the intended API—the impurities.

This guide provides a deep dive into a specific, yet significant, process-related impurity of Terbinafine Hydrochloride: its geometric isomer, cis-Terbinafine Hydrochloride. Known in pharmacopeial terms as Terbinafine EP Impurity B and Terbinafine USP Related Compound B, this molecule presents a unique challenge in both synthesis and analysis. As drug development professionals, our mandate is to understand not just that an impurity exists, but to comprehend its lifecycle: its genesis during synthesis, its potential for formation under stress, its analytical signature, and the rationale for its control.

This document is structured to provide a holistic understanding of this compound, moving from its fundamental chemical identity to the practical strategies for its control in a regulated environment. We will explore the causality behind its formation, the validation of analytical methods for its quantification, and the overarching principles that ensure the final drug substance is safe and effective for patient use.

The Chemical Identity and Genesis of this compound

Terbinafine is a synthetic allylamine antifungal agent.[1] Its therapeutic efficacy is derived from its specific E-geometric isomer, formally known as (2E)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride.[2] The cis-isomer, (2Z)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride, shares the same molecular formula and connectivity but differs in the spatial arrangement of substituents around the carbon-carbon double bond.[3][4]

| Property | (E)-Terbinafine Hydrochloride (API) | (Z)-Terbinafine Hydrochloride (Impurity) |

| Systematic Name | (2E)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride | (2Z)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride |

| Synonyms | trans-Terbinafine HCl | cis-Terbinafine HCl, Terbinafine EP Impurity B, Terbinafine USP Related Compound B[3] |

| CAS Number | 78628-80-5 | 176168-78-8[3] |

| Molecular Formula | C₂₁H₂₆ClN | C₂₁H₂₆ClN |

| Molecular Weight | 327.90 g/mol | 327.90 g/mol |

Mechanism of Formation: A Tale of Non-Stereoselectivity

The formation of cis-Terbinafine is intrinsically linked to the synthetic route of the API itself. Several patented syntheses describe the coupling of an allylic halide intermediate, such as 1-chloro-6,6-dimethyl-2-hepten-4-yne, with N-methyl-1-naphthalenemethylamine.[5][6] The key challenge arises because the synthesis of the allylic halide intermediate often yields a mixture of E and Z isomers.

The condensation reaction between this isomeric mixture and the amine proceeds without inherent stereoselectivity at the double bond, thus propagating the isomeric mixture into the final crude Terbinafine base.[5] The subsequent crystallization and purification steps are designed to selectively isolate the desired, thermodynamically more stable trans-isomer as the hydrochloride salt.[7] However, incomplete removal of the cis-isomer results in its presence as an impurity in the final drug substance.

Expert Insight: The control of cis-Terbinafine is therefore a classic case of diastereomeric purification. The initial synthetic steps that create the C=C double bond are often not perfectly stereoselective, leading to an E/Z mixture. While subsequent purification steps are effective, they are rarely absolute. The focus for process chemists is to either optimize the stereoselectivity of the initial reaction to favor the E-isomer or to develop highly efficient and robust purification methods to remove the undesired Z-isomer.

Caption: Fig. 1: Simplified Synthetic Pathway and Origin of cis-Terbinafine.

Regulatory Perspective and Toxicological Assessment

The control of any impurity is dictated by regulatory guidelines, primarily those from the International Council for Harmonisation (ICH), such as ICH Q3A, which deals with impurities in new drug substances.[8]

Pharmacopoeial Limits and Justification

Both the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) list cis-Terbinafine as a specified impurity. The European Pharmacopoeia monograph for Terbinafine Hydrochloride sets a limit for Impurity B at not more than 0.15%.[2] A public assessment report has also mentioned a limit of 0.1%.[9]

Rationale for Control: The primary reason for controlling a geometric isomer of an active substance is the potential for different pharmacological and toxicological profiles. While the E-isomer is the active antifungal moiety, the Z-isomer is considered to have low biological activity.[6] However, even an inactive isomer can contribute to the total daily intake of drug-related substances and may have its own unique toxicological profile.

As per ICH Q3A guidelines, impurities present above the identification threshold (typically 0.10% for a maximum daily dose of ≤ 2g) should be identified and those above the qualification threshold (0.15% or 1.0 mg per day total intake, whichever is lower) require toxicological qualification.[8] The 0.15% limit in the Ph. Eur. aligns with this qualification threshold. The establishment of this limit implies that levels at or below 0.15% are considered toxicologically qualified, likely based on the levels present in the batches of Terbinafine Hydrochloride used in pivotal non-clinical and clinical safety studies.

Toxicological Profile: An Area of Inference

Direct, publicly available toxicological studies specifically on this compound are scarce. The safety profile of the API, Terbinafine Hydrochloride, has been extensively studied and is well-documented, with known, though rare, risks of hepatotoxicity.[10][11] A public assessment report from a European regulatory agency noted that for a generic application, it was "not considered necessary to identify and toxicologically qualify the individual impurities" when their levels are in accordance with the Ph. Eur. monograph.[9]

Expert Insight: In the absence of specific toxicity data for an impurity, a risk-based approach is employed. The reasoning for not requiring extensive toxicological studies for cis-Terbinafine at the specified limits likely rests on several pillars:

-

Low Exposure: At a limit of 0.15%, the patient's exposure to the impurity is very low.

-

Structural Similarity: As a geometric isomer, it is structurally very similar to the API. While this doesn't guarantee an identical safety profile, it reduces the likelihood of vastly different, highly potent toxicity. It is not expected to be a structural alert for mutagenicity.

-

Qualification by Clinical Use: The impurity was present at or below this level in the material used for clinical trials, and the overall safety profile of the drug was deemed acceptable.

Therefore, the control strategy is not based on a known toxicity of the cis-isomer but on a precautionary principle to limit patient exposure to a substance with an uncharacterized safety profile, in line with international regulatory standards.

Analytical Control Strategy

A robust analytical method is the cornerstone of controlling any impurity. For cis-Terbinafine, High-Performance Liquid Chromatography (HPLC) is the method of choice, offering the necessary resolution to separate the geometric isomers.

Isomer Separation by HPLC: The Core of the Method

The separation of cis and trans isomers of Terbinafine is readily achievable using reversed-phase HPLC. The European Pharmacopoeia monograph details an HPLC method that provides a resolution of at least 2.0 between the peaks for Impurity B (cis-Terbinafine) and Terbinafine, ensuring accurate quantification.[2]

Caption: Fig. 2: General HPLC Workflow for Impurity Profiling.

Step-by-Step Protocol: HPLC Method Validation for cis-Terbinafine Quantification

To ensure that the analytical method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[12][13] The following represents an exemplary validation protocol for the quantification of this compound.

Objective: To validate an HPLC method for the quantification of this compound in Terbinafine Hydrochloride drug substance.

1. Specificity:

-

Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including the main API, other impurities, and degradation products.

-

Procedure:

- Inject blank diluent to show no interfering peaks.

- Inject a solution of Terbinafine HCl API spiked with a known amount of cis-Terbinafine reference standard and other known impurities.

- Perform forced degradation on the API (acid, base, oxidation, heat, light). Inject the stressed samples.

- Assess peak purity of the cis-Terbinafine peak in the spiked and stressed samples using a photodiode array (PDA) detector.

-

Acceptance Criteria: The cis-Terbinafine peak should be free from co-elution with any other component. Peak purity angle should be less than the peak purity threshold.

2. Linearity:

-

Rationale: To demonstrate a proportional relationship between the concentration of cis-Terbinafine and the detector response.

-

Procedure: Prepare a series of at least five solutions of cis-Terbinafine reference standard ranging from the Limit of Quantification (LOQ) to 120% of the specification limit (e.g., 0.15%).

-

Acceptance Criteria: The correlation coefficient (r²) of the regression line should be ≥ 0.99.

3. Accuracy:

-

Rationale: To determine the closeness of the test results to the true value.

-

Procedure: Prepare samples of Terbinafine HCl API spiked with cis-Terbinafine at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze in triplicate.

-

Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.

4. Precision (Repeatability & Intermediate Precision):

-

Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Procedure:

- Repeatability: Analyze six separate preparations of Terbinafine HCl spiked with cis-Terbinafine at 100% of the specification limit.

- Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

-

Acceptance Criteria: The Relative Standard Deviation (RSD) for the area of the cis-Terbinafine peak should be ≤ 10.0%.

5. Limit of Quantification (LOQ) and Limit of Detection (LOD):

-

Rationale: To determine the lowest concentration of cis-Terbinafine that can be reliably quantified and detected, respectively.

-

Procedure: Determine based on the signal-to-noise ratio (S/N). Prepare a series of dilute solutions of cis-Terbinafine.

-

Acceptance Criteria: LOQ is the concentration that yields an S/N ratio of approximately 10. LOD is the concentration that yields an S/N ratio of approximately 3.

6. Robustness:

-

Rationale: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Procedure: Introduce small variations to the method, such as:

- Flow rate (± 0.1 mL/min)

- Column temperature (± 5 °C)

- Mobile phase pH (± 0.2 units)

-

Acceptance Criteria: The system suitability parameters (e.g., resolution between Terbinafine and cis-Terbinafine) must still be met. The quantitative results should not be significantly affected.

Stability and Forced Degradation

Understanding the stability of the API and whether it can convert to the impurity under stress is a critical component of impurity profiling.

Isomerization Potential: The Role of Photostability

Forced degradation studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[14] While Terbinafine shows degradation under various conditions, the key question for cis-Terbinafine is whether the trans (E) isomer can convert to the cis (Z) isomer.

Studies on the photostability of Terbinafine have shown that it degrades when exposed to UV light. One study on the photodegradation of Terbinafine explicitly mentions the potential for the formation of Z-Terbinafine as a result of UV irradiation.[9] This suggests that E to Z isomerization is a plausible degradation pathway under photolytic stress.

Expert Insight: The potential for photo-isomerization is a significant finding. It implies that cis-Terbinafine is not just a process-related impurity from synthesis but also a potential degradant. This has direct implications for manufacturing, packaging, and storage. The drug substance must be protected from light to prevent an increase in the level of this impurity over time. It also reinforces the necessity of using a stability-indicating analytical method that can separate and quantify the cis-isomer.

Caption: Fig. 3: Potential Isomerization under Photolytic Stress.

Conclusion and Recommendations

This compound is a well-characterized, specified impurity in Terbinafine Hydrochloride drug substance. Its primary origin is as a process-related impurity due to a lack of complete stereoselectivity in the synthesis, leading to its co-formation with the desired trans-isomer. Furthermore, there is evidence to suggest it may also arise as a photodegradation product through isomerization.

The control of cis-Terbinafine to a level of ≤ 0.15% is mandated by major pharmacopoeias and is justified based on ICH qualification principles, where levels present in clinical trial materials are considered safe. While specific toxicological data for this isomer is not publicly available, the established limits provide a robust mechanism for ensuring patient safety by limiting exposure.

A comprehensive control strategy for this compound should therefore encompass:

-

Process Optimization: Development of synthetic steps with higher stereoselectivity to minimize the initial formation of the Z-isomer.

-

Robust Purification: Implementation of highly efficient and validated crystallization processes to effectively remove the cis-isomer from the crude API.

-

Validated Analytical Monitoring: Routine use of a fully validated, stability-indicating HPLC method capable of resolving and quantifying cis-Terbinafine from the API and other impurities.

-

Stability Control: Ensuring the drug substance is manufactured, packaged, and stored with adequate protection from light to prevent potential photo-isomerization.

By adopting this multi-faceted approach, pharmaceutical manufacturers can ensure the consistent quality and safety of Terbinafine Hydrochloride, delivering a product that meets the stringent requirements of both regulators and patients.

References

-

Medicines Evaluation Board. (2011). Public Assessment Report: Terbinafine HCl CF creme, cream 10 mg/g. CBG-MEB. [Link]

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

-

SynZeal. (n.d.). Terbinafine EP Impurity B. [Link]

-

Al-Ghamdi, A., et al. (2014). Accelerated Stability Study, Swing Study and Photostability Study on Terbinafine Hydrochloride Creams. International Journal of Pharmaceutical Sciences Review and Research, 25(2), 144-148. [Link]

-

Food and Drug Administration. (2007). Pharmacology/Toxicology Review and Evaluation for NDA 22-071 (Lamisil minitablets). [Link]

- Google Patents. (2005).

- Google Patents. (2002). CN1362400A - Synthesis of terbinafine hydrochloride.

-

European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances. [Link]

-

Rao, T. N., et al. (2016). Forced degradation study of Terbinafine HCl by HPLC with PDA detector. Asian Journal of Research in Chemistry, 9(5), 221-228. [Link]

-

Basavaiah, K., & Penmatsa, V. K. (2016). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of pharmaceutical analysis, 6(3), 137–149. [Link]

-

Das, B., et al. (2020). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. World Journal of Pharmaceutical Sciences, 8(12), 102-106. [Link]

-

Mettler Toledo. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency. [Link]

-

Chou, T. S., & Chen, H. C. (2000). A stereoselective synthesis of (E)-1-halo-6,6-dimethyl-2-heptene-4-yne: a key intermediate for terbinafine. Tetrahedron Letters, 41(20), 3895-3898. [Link]

-

Food and Drug Administration. (2015). ANDAs: Impurities in Drug Products. [Link]

-

Food and Drug Administration. (2004). Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. [Link]

-

Nussbaumer, P., et al. (1993). Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine. Journal of medicinal chemistry, 36(19), 2810–2816. [Link]

-

Gupta, B., et al. (2014). Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. Letters in Organic Chemistry, 11(2), 141-144. [Link]

- Council of Europe. (2010). European Pharmacopoeia 7.0, Terbinafine Hydrochloride Monograph 1734. EDQM.

-

Journal of Chemical Health Risks. (2025). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. [Link]

-

The Pharma Innovation Journal. (2023). A comparative study for method development and validation of terbinafine hydrochloride in bulk and pharmaceutical tablet dosage form by UV-visible and RP-HPLC. The Pharma Innovation Journal, 12(9), 114-121. [Link]

-

Hall, M., et al. (1997). Safety of oral terbinafine: results of a postmarketing surveillance study in 25,884 patients. Archives of dermatology, 133(10), 1213–1219. [Link]

-

Medicines and Healthcare products Regulatory Agency. (2010). Public Assessment Report: Terbinafine 1% Cream. [Link]

-

Pharmaffiliates. (n.d.). Terbinafine Hydrochloride-impurities. [Link]

-

Zacchino, S., et al. (2003). In vitro antifungal activity of new series of homoallylamines and related compounds with inhibitory properties of the synthesis of fungal cell wall polymers. Bioorganic & medicinal chemistry, 11(7), 1531–1550. [Link]

-

ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

International Journal of Drug Regulatory Affairs. (2020). Regulatory aspects of Impurity profiling. International Journal of Drug Regulatory Affairs, 8(4), 1-10. [Link]

-

Li, R. Y., et al. (2016). Efficacy and safety of 1 % terbinafine film-forming solution in Chinese patients with tinea pedis: a randomized, double-blind, placebo-controlled, multicenter, parallel-group study. Clinical drug investigation, 36(4), 287–295. [Link]

-

Patsnap. (2025). The Role of Geometric Isomers in Drug Efficacy and Toxicity. [Link]

-

ResearchGate. (2018). Terbinafine 1% cream. Part II. The review of efficacy, safety profile and tolerance of the treatment. [Link]

-

Highlights of Prescribing Information. (2018). TERBINAFINE tablets. [Link]

-

Miller, G. P., et al. (2018). Lamisil (terbinafine) toxicity: Determining pathways to bioactivation through computational and experimental approaches. Biochemical pharmacology, 156, 394–403. [Link]

-

ResearchGate. (2018). a) UV/Vis: The upper part shows the absorption spectra of the Z- isomer.... [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Photostability of Terbinafine Under UVA Irradiation: The Effect of UV Absorbers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. sphinxsai.com [sphinxsai.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. jordilabs.com [jordilabs.com]

- 14. ajrconline.org [ajrconline.org]

The Unseen Isomer: A Technical Review of the Discovery and Characterization of cis-Terbinafine Hydrochloride

This in-depth technical guide explores the nuanced discovery of cis-Terbinafine Hydrochloride, an often-overlooked stereoisomer of the potent antifungal agent, terbinafine. While the therapeutic efficacy of terbinafine is exclusively attributed to its trans-(E)-isomer, the story of its cis-(Z)-counterpart is intrinsically linked to the drug's development, synthesis, and analytical control. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the origins, synthesis, characterization, and significance of this compound.

The Dawn of the Allylamines: The Genesis of Terbinafine

The journey to terbinafine and its isomers began with the exploration of allylamine derivatives as a novel class of antifungal agents. Research in the 1970s and 1980s at the Sandoz Research Institute (now part of Novartis) led to the discovery of naftifine, the first of the allylamines, in 1974.[1] This class of compounds introduced a unique mechanism of action: the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3][4][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[3] Its depletion, coupled with the toxic accumulation of squalene, disrupts the fungal cell membrane, leading to cell death.[1][2][3][6] This fungicidal activity represented a significant advantage over many existing fungistatic agents.[7]

The success of naftifine spurred further research to develop orally active allylamines with a broader spectrum of activity. This endeavor culminated in the synthesis of terbinafine in the early 1980s and its eventual market release in Europe in 1991.[8][9] Terbinafine hydrochloride, chemically known as (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine hydrochloride, proved to be highly effective against a wide range of dermatophytes, the fungi responsible for common skin and nail infections.[10][11][12]

The Inevitable Isomer: Emergence of cis-Terbinafine

The chemical structure of terbinafine features a double bond within the allylamine side chain, giving rise to the possibility of geometric isomerism (cis and trans). The pharmacologically active and intended molecule is the trans or (E)-isomer.[12][13] However, synthetic chemical reactions rarely yield a single isomer with 100% selectivity. The initial synthesis routes for terbinafine, as described in early patents, involved the condensation of N-methyl-1-naphthalenemethylamine with a halo-derivative of 6,6-dimethyl-2-hepten-4-yne.[14][15][16] This key coupling step often results in a mixture of both the (E) and (Z) isomers.

The (Z)-isomer, or cis-Terbinafine, was therefore not "discovered" in a serendipitous event but rather identified as a process-related impurity during the chemical development and scale-up of terbinafine hydrochloride.[17] Its presence necessitated the development of robust analytical methods to differentiate and quantify it, and purification strategies to control its levels in the final active pharmaceutical ingredient (API). One patent explicitly notes that in the production of terbinafine hydrochloride bulk drug, both free trans and cis compounds exist simultaneously.[17]

Biological Significance of Stereoisomerism

The stereochemistry of a drug molecule is critical to its pharmacological activity. The specific three-dimensional arrangement of atoms dictates how the molecule interacts with its biological target. In the case of terbinafine, the (E)-configuration is essential for optimal binding to the fungal squalene epoxidase enzyme. The cis-isomer, with its different spatial arrangement, exhibits low biological activity.[17] Therefore, for therapeutic efficacy and safety, it is crucial to ensure that the final drug product contains predominantly the (E)-isomer. The cis-isomer is considered an impurity that must be controlled within strict limits as defined by pharmacopoeias.

Synthetic Pathways and the Formation of cis-Terbinafine

The synthesis of terbinafine has evolved over the years, with various routes developed to improve yield, reduce costs, and control isomeric purity.[16][18][19][20] A common synthetic approach involves the preparation of two key intermediates, which are then coupled. The point at which the cis/trans isomerism is introduced is typically during the formation of the allylic side chain.

A representative synthetic scheme is outlined below:

Caption: Generalized synthetic workflow for Terbinafine HCl.

The halogenation and subsequent coupling steps are often not completely stereoselective, leading to the formation of both cis and trans isomers. The ratio of these isomers can be influenced by reaction conditions such as temperature, solvent, and the specific reagents used.

Analytical Characterization and Control

The co-existence of cis and trans isomers of terbinafine necessitated the development of specific analytical methods to separate, identify, and quantify them. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[21][22]

Chromatographic Separation

Reverse-phase HPLC (RP-HPLC) is the standard method for the analysis of terbinafine and its related substances.[12][21][22] The separation of the cis and trans isomers is typically achieved on a C18 column.[21][22][23] The difference in the spatial arrangement of the two isomers leads to slightly different interactions with the stationary phase, allowing for their separation under optimized chromatographic conditions.

Table 1: Typical HPLC Parameters for Isomer Separation

| Parameter | Typical Value |

| Column | RP-C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol/Water or Acetonitrile/Buffer mixture |

| Detection | UV at ~254 nm or ~284 nm |

| Flow Rate | 1.0 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25°C) |

Note: These are representative parameters and may vary depending on the specific method.

Spectroscopic Identification

While chromatography separates the isomers, spectroscopic techniques are used to confirm their identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the cis and trans isomers. The coupling constants (J-values) of the vinylic protons on the double bond are characteristically different for the two isomers.

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the compounds. While the cis and trans isomers have the same mass, MS coupled with a separation technique like HPLC (LC-MS) is invaluable for identifying impurities in a complex mixture.

-

Infrared (IR) Spectroscopy: IR spectroscopy can also show subtle differences in the spectra of the two isomers, particularly in the fingerprint region.

A patent for the preparation of the Z-isomer of terbinafine hydrochloride highlights its use as a reference standard, which is crucial for the accurate validation of analytical methods used for quality control of the final drug product.[17]

Protocol: Isolation and Characterization of cis-Terbinafine from a Synthetic Mixture

The following is a representative protocol for the separation and identification of cis-Terbinafine from a crude reaction mixture containing both isomers.

Objective: To isolate and characterize this compound.

Materials:

-

Crude terbinafine synthesis mixture

-

HPLC-grade methanol, water, and acetonitrile

-

RP-C18 HPLC column

-

Preparative HPLC system

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Analytical Method Development:

-

Develop an analytical RP-HPLC method capable of baseline-separating the (E) and (Z) isomers of terbinafine.

-

Inject a small sample of the crude mixture to determine the retention times of the two isomers. The major peak will be the (E)-isomer, and a smaller, nearby peak will be the (Z)-isomer.

-

-

Preparative HPLC Separation:

-

Scale up the analytical method to a preparative HPLC system.

-

Inject the crude terbinafine mixture onto the preparative column.

-

Collect the fractions corresponding to the (Z)-isomer peak.

-

-

Isolation:

-

Combine the collected fractions containing the purified (Z)-isomer.

-

Remove the HPLC solvent using a rotary evaporator under reduced pressure.

-

The resulting solid can be further purified by recrystallization if necessary.

-

-

Characterization:

-

HPLC Purity Check: Analyze the isolated solid by the analytical HPLC method to confirm its purity.

-

NMR Analysis: Dissolve a sample of the isolated solid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. Confirm the cis configuration by analyzing the coupling constants of the olefinic protons.

-

MS Analysis: Obtain a mass spectrum of the isolated compound to confirm its molecular weight (291.43 g/mol for the free base).[24][25]

-

Caption: Experimental workflow for the isolation of cis-Terbinafine.

Conclusion